molecular formula C10H13Cl2NO2 B6156354 methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride CAS No. 457654-76-1

methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride

Cat. No. B6156354
CAS RN: 457654-76-1
M. Wt: 250.1
InChI Key:
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Description

Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chemical compound with the CAS Number: 124082-19-5 . It has a molecular weight of 250.12 . The IUPAC name for this compound is methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point range of 127 - 129 degrees Celsius . It is hygroscopic and should be stored under inert gas .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride involves the reaction of 3-chlorobenzaldehyde with glycine to form the corresponding Schiff base, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with methyl chloroformate to form the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "glycine", "sodium borohydride", "methyl chloroformate", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 3-chlorobenzaldehyde with glycine in the presence of sodium hydroxide and water to form the corresponding Schiff base.", "Step 2: Reduce the Schiff base using sodium borohydride in the presence of hydrochloric acid to form the amine.", "Step 3: React the amine with methyl chloroformate in the presence of diethyl ether to form the final product, methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride." ] }

CAS RN

457654-76-1

Product Name

methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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